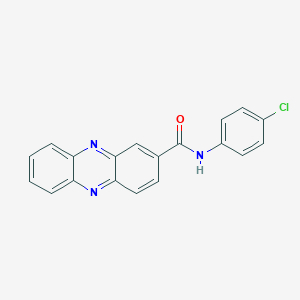
N-(4-chlorophenyl)-2-phenazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-phenazinecarboxamide, also known as CPZ, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been synthesized using several methods, and its mechanism of action has been extensively researched. In
科学的研究の応用
N-(4-chlorophenyl)-2-phenazinecarboxamide has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial properties and has been used to treat infections caused by bacteria and fungi. N-(4-chlorophenyl)-2-phenazinecarboxamide has also been found to have anticancer properties and has been used in cancer research. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to have anti-inflammatory properties and has been used to treat inflammatory diseases.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-phenazinecarboxamide is not fully understood, but it has been found to inhibit the activity of several enzymes and proteins that are involved in various cellular processes. N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. N-(4-chlorophenyl)-2-phenazinecarboxamide has also been found to inhibit the activity of protein kinase C, which is involved in signal transduction pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(4-chlorophenyl)-2-phenazinecarboxamide has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-phenazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide has been extensively studied, and its mechanism of action is well understood. However, N-(4-chlorophenyl)-2-phenazinecarboxamide also has some limitations. It is toxic at high concentrations, which can limit its use in some experiments. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide can be difficult to dissolve in aqueous solutions, which can limit its use in some experiments.
将来の方向性
There are several future directions for N-(4-chlorophenyl)-2-phenazinecarboxamide research. One area of research is the development of N-(4-chlorophenyl)-2-phenazinecarboxamide derivatives that have improved efficacy and reduced toxicity. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide could be used in combination with other drugs to improve their efficacy in treating cancer and other diseases. Finally, N-(4-chlorophenyl)-2-phenazinecarboxamide could be used to develop new antimicrobial agents to treat infections caused by drug-resistant bacteria and fungi.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-phenazinecarboxamide is a chemical compound that has been extensively studied for its potential applications in various fields of science. It has been synthesized using several methods, and its mechanism of action has been extensively researched. N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to have antimicrobial, anticancer, and anti-inflammatory properties, and has several advantages and limitations for lab experiments. There are several future directions for N-(4-chlorophenyl)-2-phenazinecarboxamide research, including the development of N-(4-chlorophenyl)-2-phenazinecarboxamide derivatives and the use of N-(4-chlorophenyl)-2-phenazinecarboxamide in combination with other drugs.
合成法
N-(4-chlorophenyl)-2-phenazinecarboxamide can be synthesized using several methods, including the reaction of 4-chloroaniline with 2-phenazinecarboxylic acid, or the reaction of 4-chloroaniline with 2,3-dichloroquinoxaline. The latter method is more efficient and yields a higher percentage of N-(4-chlorophenyl)-2-phenazinecarboxamide.
特性
IUPAC Name |
N-(4-chlorophenyl)phenazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-13-6-8-14(9-7-13)21-19(24)12-5-10-17-18(11-12)23-16-4-2-1-3-15(16)22-17/h1-11H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBRISJRSONTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5280370 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5158016.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B5158017.png)

![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158043.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5158061.png)

![6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine](/img/structure/B5158083.png)
![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane](/img/structure/B5158092.png)
![2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5158100.png)
![11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158108.png)
![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5158127.png)
![3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)